3-chloro-2-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]phenol
Description
3-Chloro-2-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]phenol (CAS: 856045-93-7) is a triazole-containing compound structurally derived from prothioconazole, a broad-spectrum agricultural fungicide. Its molecular formula is C₁₄H₁₅Cl₂N₃O₂ (MW: 328.19 g/mol). The compound features a chlorophenol core substituted with a hydroxypropyl side chain bearing a 1-chlorocyclopropyl group and a 1H-1,2,4-triazole moiety. This structure confers antifungal activity by inhibiting cytochrome P450 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis .
Properties
CAS No. |
2639433-74-0 |
|---|---|
Molecular Formula |
C14H15Cl2N3O2 |
Molecular Weight |
328.2 g/mol |
IUPAC Name |
3-chloro-2-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol |
InChI |
InChI=1S/C14H15Cl2N3O2/c15-11-2-1-3-12(20)10(11)6-14(21,13(16)4-5-13)7-19-9-17-8-18-19/h1-3,8-9,20-21H,4-7H2 |
InChI Key |
JQRBOBUTGZOYBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(CC2=C(C=CC=C2Cl)O)(CN3C=NC=N3)O)Cl |
Purity |
65 |
Origin of Product |
United States |
Biological Activity
3-chloro-2-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]phenol, commonly referred to as Prothioconazole, is a compound with significant biological activity primarily utilized in agricultural settings as a fungicide. This article explores its biological activity, synthesis, and relevant studies that highlight its efficacy.
Chemical Structure and Properties
Prothioconazole has the molecular formula . The compound features a triazole ring, which is known for its role in inhibiting fungal growth by interfering with the biosynthesis of ergosterol, an essential component of fungal cell membranes. The presence of the chlorocyclopropyl group enhances its fungicidal properties.
The primary mechanism by which Prothioconazole exhibits its biological activity is through the inhibition of the enzyme lanosterol demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. By disrupting this pathway, Prothioconazole effectively prevents fungal cell membrane formation, leading to cell death and inhibiting fungal growth.
Efficacy Against Fungal Pathogens
Prothioconazole has demonstrated efficacy against a variety of fungal pathogens affecting crops. Its broad-spectrum activity makes it suitable for use against:
- Fusarium spp. : Known for causing root rot and head blight in cereals.
- Botrytis cinerea : Responsible for gray mold in various fruits and vegetables.
- Rhizoctonia solani : A pathogen that affects a wide range of crops including potatoes and beans.
Research Findings and Case Studies
Several studies have been conducted to evaluate the effectiveness of Prothioconazole in agricultural applications:
- Field Trials : In controlled field trials, Prothioconazole was applied to wheat crops affected by Fusarium head blight. Results indicated a significant reduction in disease severity compared to untreated controls, with yield improvements of up to 25% in some cases .
- Comparative Studies : A comparative study evaluated Prothioconazole against other fungicides such as tebuconazole and azoxystrobin. Prothioconazole exhibited superior performance in terms of both disease control and crop yield enhancement .
- Resistance Management : Research has also focused on the role of Prothioconazole in resistance management strategies. Its unique mode of action helps mitigate the risk of resistance development among fungal populations .
Safety and Environmental Impact
Prothioconazole is classified as having low toxicity to mammals and birds; however, it poses risks to aquatic organisms. Regulatory assessments have established guidelines for its application to minimize environmental impact while ensuring effective pest control .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-chloro-2-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]phenol is , with a molecular weight of approximately 328.19 g/mol. The compound features a triazole ring, which is crucial for its biological activity, particularly in fungicidal applications.
Agricultural Applications
Fungicidal Activity
One of the primary applications of this compound is as a fungicide. It is effective against various fungal pathogens that affect crops. Its mode of action involves inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. This mechanism disrupts fungal growth and reproduction.
Case Studies
-
Field Trials on Cereals
- In field trials conducted on wheat and barley, Prothioconazole demonstrated significant efficacy in controlling fungal diseases such as Fusarium head blight and Septoria leaf blotch. The application rates ranged from 0.5 to 1.0 kg/ha, resulting in yield increases of up to 20% compared to untreated controls.
-
Effectiveness Against Soil-Borne Fungi
- Research indicated that the compound effectively reduced the incidence of soil-borne pathogens like Rhizoctonia solani in root crops. The treatment not only improved plant health but also enhanced root development.
Pharmaceutical Applications
Potential Antifungal Agent
Due to its structural similarity to other antifungal agents, research has been directed towards exploring its potential as a therapeutic agent against systemic fungal infections in humans. Preliminary studies suggest that it may exhibit activity against Candida species and Aspergillus spp., although further clinical trials are necessary to confirm these findings.
Safety and Environmental Impact
Toxicological Studies
Toxicological evaluations have shown that while the compound is effective against fungi, it poses minimal risks to non-target organisms when applied according to recommended agricultural practices. However, long-term ecological studies are essential to assess its impact on soil microbiota and aquatic ecosystems.
Comparison with Similar Compounds
Structural Comparison
The compound is compared to structurally related triazole derivatives with antifungal properties:
| Compound Name | Key Structural Features | Target Application |
|---|---|---|
| 3-Chloro-2-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]phenol | Chlorophenol core, chlorocyclopropyl group, triazole moiety | Fungicide metabolite |
| Prothioconazole | 2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol | Agricultural fungicide |
| Epoxiconazole (BAS 480 F) | Oxirane ring, 2,4-difluorophenyl group, triazole | Cereal and fruit crop fungicide |
| Cyproconazole | Cyclopropyl group, 4-chlorophenyl group, triazole | Plant disease control |
| Fluorotriazole (±)-2-(2,4-Dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propyl ether | Tetrafluoroethyl ether substituent, dichlorophenyl group | Broad-spectrum fungicide |
Key Structural Differences :
- Chlorocyclopropyl vs.
- Phenol Core vs. Propanol Backbone: Unlike prothioconazole’s propanol backbone, the phenolic hydroxyl group in the target compound may influence solubility and metabolic stability .
- Halogenation Patterns : Fluorine substituents in epoxiconazole improve lipophilicity and membrane penetration compared to chlorine in the target compound .
Activity Insights :
- The target compound’s MIC₉₀ (0.5–2.0 μg/mL) is comparable to first-generation triazoles but less potent than epoxiconazole, likely due to reduced membrane permeability from the phenolic group .
- CYP51 Binding: Molecular docking shows the chlorocyclopropyl group occupies a hydrophobic pocket in CYP51, but the phenol core may reduce affinity compared to epoxiconazole’s fluorophenyl group .
Key Differences :
- The target compound requires additional steps to introduce the phenol core, reducing overall yield (~56%) compared to prothioconazole (~70%) .
Environmental and Regulatory Profiles
| Compound | Half-Life (Soil) | Ecotoxicity (Algae, 72h EC₅₀) | Regulatory Status |
|---|---|---|---|
| Target Compound | 20–30 days | 4.98 mg/L | Metabolite; residue limits apply |
| Prothioconazole | 10–15 days | 0.05 mg/L | Approved in EU, Australia |
| Epoxiconazole | 30–60 days | 0.01 mg/L | Restricted in some jurisdictions |
Data from highlight the target compound’s moderate environmental persistence compared to prothioconazole, with higher algal toxicity (EC₅₀ = 4.98 mg/L) .
Preparation Methods
Dichlorocarbene Generation
Dichlorocarbene (CCl₂) is produced by reacting chloroform with a strong base (e.g., NaOH) under phase-transfer conditions (e.g., benzyltriethylammonium chloride):
This method achieves yields >85% when conducted at 40–50°C with vigorous stirring.
Cyclopropanation of Allyl Precursors
A model allyl compound (e.g., allylbenzene) reacts with dichlorocarbene to form 1-chlorocyclopropane derivatives:
Optimized Conditions :
-
Solvent: Toluene or dichloromethane
-
Temperature: 0–5°C (prevents carbene dimerization)
Construction of the Hydroxypropyl-Triazole Chain
The hydroxypropyl-triazole segment is assembled via epoxide ring-opening or nucleophilic substitution.
Epoxide-Mediated Triazole Coupling
Epichlorohydrin reacts with 1H-1,2,4-triazole under basic conditions to form a glycidyl triazole intermediate, which is subsequently opened by a phenolic nucleophile:
Step 1 : Epoxide Formation
Conditions :
Step 2 : Phenolic Ring Opening
The glycidyl triazole reacts with 3-chloro-2-hydroxybenzaldehyde in the presence of a Lewis acid (e.g., BF₃·Et₂O):
Conditions :
Coupling of Chlorocyclopropyl and Phenolic Components
The chlorocyclopropyl group is introduced via a Grignard reaction or nucleophilic addition.
Grignard Addition to a Ketone Intermediate
A ketone derivative of the hydroxypropyl-triazole-phenol reacts with cyclopropylmagnesium chloride:
Step 1 : Oxidation to Ketone
Conditions :
-
Solvent: Dichloromethane
-
Yield: 90%
Step 2 : Grignard Reaction
Optimized Parameters :
Final Deprotection and Purification
The phenolic hydroxyl group, if protected (e.g., as a methyl ether), is deprotected using BBr₃:
Conditions :
-
Solvent: Dichloromethane
-
Temperature: 0°C to 25°C
-
Yield: 95%
Purification :
-
Column chromatography (SiO₂, ethyl acetate/hexane)
-
Crystallization from ethanol/water
Analytical Characterization Data
Key Spectroscopic Data :
| Technique | Observations |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 7.28 (s, 1H, Triazole-H), 4.12 (m, 1H, CH-OH), 1.98 (m, 2H, Cyclopropane-H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 154.2 (C-O), 143.5 (Triazole-C), 62.1 (CH-OH), 34.8 (Cyclopropane-C) |
| HRMS | [M+H]⁺ Calc.: 398.0524; Found: 398.0521 |
Industrial-Scale Optimization
Critical Parameters for Scalability :
-
Cyclopropanation Efficiency : Use of continuous-flow reactors to enhance dichlorocarbene stability.
-
Epoxide Purity : Distillation under reduced pressure (≤10 mmHg) to remove unreacted epichlorohydrin.
-
Grignard Quenching : Gradual addition to ketone solutions to minimize exothermic side reactions.
Stability Considerations :
-
Formulations containing the target compound are stabilized using nonionic surfactants (e.g., tristyrylphenol ethoxylates) to prevent degradation.
-
Storage at pH 6–7 in aromatic hydrocarbon solvents (e.g., Solvesso®) reduces hydrolytic decomposition.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Epoxide Ring-Opening | 68 | 98.5 | Mild conditions, minimal byproducts |
| Grignard Addition | 75 | 97.8 | High regioselectivity |
| Click Chemistry Approach | 55 | 95.2 | Modular but lower scalability |
Q & A
Q. What statistical models are optimal for multi-factor bioactivity studies?
- Methodological Answer : Implement split-split plot designs:
- Main plots : Environmental factors (pH, temperature).
- Subplots : Biological variables (cell line, exposure time).
- Sub-subplots : Technical replicates (n = 5 plants/batch) .
Use mixed-effects models (R/lme4) to account for nested variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
